Methyl 3-hydroxydecanoate

Description

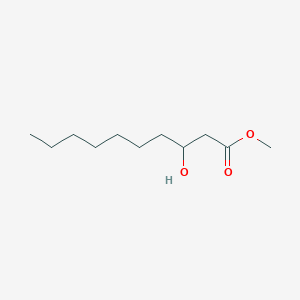

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVACUZVNTVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334720 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62675-82-5 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a hydroxy fatty acid methyl ester with the chemical formula C₁₁H₂₂O₃. As a derivative of 3-hydroxydecanoic acid, it belongs to the class of medium-chain hydroxy fatty acids. These compounds are of significant interest in various scientific fields due to their presence in natural systems and their potential as building blocks for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of this compound, tailored for professionals in research and drug development.

Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester | [1] |

| CAS Number | 62675-82-5 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| Physical State | Liquid (at room temperature) | |

| Solubility | Soluble in ethanol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Natural Occurrence and Biological Significance

This compound has been identified as a phytochemical in the plant Annona glabra. Its corresponding carboxylic acid, 3-hydroxydecanoic acid, is a naturally occurring compound found in various organisms, including as a secretion of the South American leaf-cutting ant[2].

The biological activity of this compound itself is not extensively documented, with its primary use being a biochemical reagent for research purposes[3]. However, the parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities. It has been reported to have antimitotic properties, inhibiting cell division after the metaphase stage[2]. Furthermore, 3-hydroxydecanoic acid is the core structure of Myrmicacin, an antibacterial agent[3].

The biosynthesis of 3-hydroxyacyl compounds is a fundamental part of the fatty acid synthesis pathway in many organisms[4][5]. In this pathway, acetyl-CoA is elongated through a series of reactions to produce fatty acids. A key intermediate in this process is a β-hydroxyacyl-ACP (acyl carrier protein), which is subsequently processed. The free 3-hydroxydecanoic acid can then be esterified to form this compound.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal[6][7][8][9][10].

Materials:

-

Octanal

-

Methyl bromoacetate

-

Zinc granules

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

Procedure:

-

To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of anhydrous THF.

-

Bring the THF to reflux (approximately 66 °C) using a sand bath and magnetic stirring.

-

Temporarily remove the condenser and add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.

-

Rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.

-

Immediately reattach the condenser. A rapid reflux should be observed.

-

Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.

-

Monitor the reaction completion by thin-layer chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.

-

Remove the excess THF under reduced pressure.

-

Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.

-

Filter the mixture and wash the organic (hexane) layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the hexanes under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Characterization by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of this compound. The electron ionization (EI) mass spectrum of 3-hydroxy fatty acid methyl esters exhibits a characteristic fragmentation pattern. A prominent and often base peak is observed at a mass-to-charge ratio (m/z) of 103. This ion results from the cleavage between the C3 and C4 carbons.

Visualizations

Fatty Acid Biosynthesis Pathway to 3-Hydroxyacyl-ACP

The following diagram illustrates a simplified overview of the fatty acid biosynthesis pathway, highlighting the formation of the 3-hydroxyacyl-ACP precursor.

Caption: Simplified fatty acid biosynthesis leading to 3-hydroxyacyl intermediates and subsequent esterification.

Reformatsky Reaction Workflow for this compound Synthesis

The diagram below outlines the key steps in the synthesis of this compound using the Reformatsky reaction.

Caption: Experimental workflow for the synthesis of this compound via the Reformatsky reaction.

References

- 1. This compound | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62675-82-5 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]

- 5. PathWhiz [smpdb.ca]

- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. recnotes.com [recnotes.com]

An In-depth Technical Guide to Methyl 3-hydroxydecanoate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a β-hydroxy ester that serves as a valuable intermediate in organic synthesis and is of interest in various fields, including the development of pharmaceuticals and biodegradable polymers. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a range of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthesis, with a focus on the widely utilized Reformatsky reaction.

Chemical Structure

This compound is a fatty acid methyl ester.[1] The core structure consists of a ten-carbon aliphatic chain (decanoate) with a hydroxyl group at the third carbon position (β-position) and a methyl ester at the carboxyl end.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₁₁H₂₂O₃[2]

-

Molecular Weight: 202.29 g/mol [2]

-

CAS Number: 62675-82-5[2]

-

SMILES: CCCCCCCC(CC(=O)OC)O[2]

-

InChI: InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3[2]

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the Reformatsky reaction .[3][4] This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, an aldehyde, to form a β-hydroxy ester.[5]

Reformatsky Reaction Approach

The synthesis of this compound via the Reformatsky reaction utilizes octanal and methyl bromoacetate as the starting materials, with zinc metal in tetrahydrofuran (THF) as the solvent and mediator.[6]

Overall Reaction:

Octanal + Methyl bromoacetate --(Zn, THF)--> this compound

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material 1 | Octanal | [6] |

| Starting Material 2 | Methyl bromoacetate | [6] |

| Reagent | Zinc (granules) | [6] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Reaction Temperature | 66 °C (Reflux) | [6] |

| Reaction Time | ~20 minutes | [3][6] |

| Yield | 86-95% | [3][6] |

Experimental Protocol: Reformatsky Synthesis

This protocol is adapted from the procedure described by Sailer, Dubicki, and Sorensen (2015).[6]

Materials:

-

Octanal (0.1 mol)

-

Methyl bromoacetate (0.2 mol, 2 equiv)

-

Zinc granules (6.5 g, 0.1 mol, 2 equiv)

-

Tetrahydrofuran (THF), 200 mL

-

Hexanes

-

Deionized Water

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

500 mL round-bottomed flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or sand bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: An oven-dried 500 mL round-bottomed flask equipped with a condenser and a magnetic stir bar is charged with 200 mL of THF.

-

Initiation: The THF is brought to a reflux at 66 °C with rapid stirring.

-

Reagent Addition: The condenser is momentarily raised, and zinc granules (6.5 g) are added to the refluxing solvent. This is immediately followed by the rapid addition of octanal (0.1 mol) and methyl bromoacetate (0.2 mol).[6]

-

Reaction: The condenser is promptly reattached. A rapid boiling will be observed. The reaction is allowed to reflux vigorously for 1 minute, after which the heating is removed, and the mixture is allowed to cool to room temperature while stirring. The reaction is typically complete within 20 minutes, which can be monitored by Thin Layer Chromatography (TLC) using an eluent of hexanes:EtOAc (80:20).[6]

-

Workup: The excess THF is removed under reduced pressure using a rotary evaporator. The resulting brown oil is dissolved in hexanes.

-

Quenching and Extraction: The hexane solution is quenched with water, which will form a yellow precipitate. The mixture is filtered. The hexane layer is then washed sequentially with 100 mL of water, twice with 50 mL of 1 M HCl, 100 mL of water, and finally with 50 mL of brine.[6]

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate. The hexanes are removed under reduced pressure to yield the final product, this compound, as a clear yellow oil.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Approaches

While the Reformatsky reaction is a robust method, other synthetic strategies have been explored. Chemoenzymatic synthesis, for instance, offers a pathway to stereospecific products, which can be crucial for pharmaceutical applications.[7] Additionally, green synthesis approaches are being investigated to reduce the environmental impact of chemical production.[8] These methods often involve multiple steps and may utilize different starting materials and catalysts.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. Its synthesis is readily achievable through the Reformatsky reaction, a high-yielding and relatively rapid procedure. The detailed protocol provided in this guide offers a reproducible method for laboratory-scale production. For applications requiring specific stereoisomers, alternative chemoenzymatic routes should be considered. This guide serves as a foundational resource for researchers and professionals working with or developing applications for this compound.

References

- 1. This compound, 3-Hydroxy fatty acid methyl ester (CAS 62675-82-5) | Abcam [abcam.com]

- 2. This compound | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. SATHEE: Chemistry Reformatsky Reaction [satheeneet.iitk.ac.in]

- 5. pharmdguru.com [pharmdguru.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methyl 3-Hydroxydecanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydecanoate, a fatty acid methyl ester, has been identified within the plant kingdom, yet its distribution, biosynthesis, and physiological functions remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound in plants, drawing upon available phytochemical data. It details generalized experimental protocols for the extraction, identification, and quantification of this and similar lipophilic compounds from plant matrices. Furthermore, this guide proposes a putative biosynthetic pathway and discusses potential biological roles, offering a foundational resource for future research into this intriguing plant metabolite.

Natural Occurrence of this compound in Plants

To date, the documented natural occurrence of this compound in the plant kingdom is exceptionally limited. The primary and currently sole species reported to contain this compound is Annona glabra, a tropical tree belonging to the Annonaceae family. Phytochemical investigations of Annona glabra have revealed a diverse array of secondary metabolites, including acetogenins, alkaloids, and terpenoids, with this compound being one of the identified constituents.[1][2][3][4][5] However, quantitative data regarding the concentration of this compound in various tissues of Annona glabra is not yet available in published literature.

Table 1: Documented Occurrence of this compound in Plants

| Plant Species | Family | Plant Part(s) | Quantitative Data | Reference(s) |

| Annona glabra L. | Annonaceae | Not specified | Not Reported |

Experimental Protocols for Analysis

The analysis of this compound from plant material typically involves extraction with organic solvents followed by chromatographic separation and mass spectrometric detection. The following sections outline a generalized methodology based on standard practices for the analysis of fatty acid methyl esters (FAMEs).

Extraction of Lipophilic Compounds

A standard protocol for the extraction of medium-chain fatty acid esters from a plant matrix would be as follows:

-

Sample Preparation: Plant material (e.g., leaves, stems, roots, or fruits) is harvested, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a nonpolar or semi-polar solvent. Common choices include hexane, ethyl acetate, or a mixture of chloroform and methanol. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction can be employed.[6]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][7][8][9]

-

Derivatization (if necessary): While this compound is already a methyl ester, analysis of related free fatty acids in the same extract would require a derivatization step to convert them into their more volatile methyl esters. This is commonly achieved by transesterification using methanolic HCl or BF3-methanol.[10][11]

-

GC-MS Analysis:

-

Injection: The crude or partially purified extract is dissolved in a suitable solvent (e.g., hexane) and injected into the GC.

-

Separation: The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting mass fragments are detected, generating a mass spectrum for each compound.

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of a pure standard of this compound. An internal standard (a compound with similar chemical properties but not present in the sample) is often added to the sample and calibration standards to correct for variations in sample preparation and injection volume.

Putative Biosynthesis in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established pathways of fatty acid synthesis and enzymatic esterification, a putative pathway can be proposed.

Fatty Acid Biosynthesis

The backbone of this compound, 3-hydroxydecanoic acid, is a derivative of decanoic acid. Fatty acid biosynthesis in plants occurs in the plastids and involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-ACP chain.[12][13] The process is initiated with acetyl-CoA.

Formation of 3-Hydroxydecanoic Acid

3-hydroxyacyl-ACPs are key intermediates in the fatty acid synthesis cycle. It is plausible that 3-hydroxydecanoyl-ACP can be released from the fatty acid synthase complex and subsequently hydrolyzed to yield 3-hydroxydecanoic acid.

Enzymatic Esterification

The final step in the proposed pathway is the methylation of the carboxyl group of 3-hydroxydecanoic acid. This is likely catalyzed by an acyltransferase or a carboxyl methyltransferase.[14][15][16][17][18] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to esterify the carboxylic acid, forming this compound.

Caption: Putative biosynthetic pathway of this compound in plants.

Potential Biological Roles and Signaling

The biological function of this compound in plants is currently unknown. However, many fatty acid derivatives in plants play crucial roles in defense signaling and as antimicrobial agents. It is plausible that this compound could be involved in similar processes.

Given the lack of specific information, a generalized workflow for investigating the biological activity of a novel plant metabolite like this compound is presented below. This workflow outlines the logical steps from isolation to functional characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical investigation of <i>Annona Glabra</i> - insilico study and its biopesticidal activity [morressier.com]

- 3. Chemical constituents of the Annona glabra fruit and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. amazoniainvestiga.info [amazoniainvestiga.info]

- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 11. Synthesis of fatty acid methyl ester from palm oil (Elaeis guineensis) with Ky(MgCa)2xO3 as heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 14. genomicscience.energy.gov [genomicscience.energy.gov]

- 15. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol | MDPI [mdpi.com]

Technical Guide: Biosynthesis of Methyl 3-Hydroxydecanoate in Pseudomonas putida

Introduction

Pseudomonas putida, particularly the KT2440 strain, is a versatile and metabolically robust Gram-negative soil bacterium recognized for its ability to produce a variety of bioproducts.[1][2] One such class of products is medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters synthesized and stored intracellularly as carbon and energy reserves, typically under conditions of nutrient limitation with an excess carbon source.[1][3]

The monomeric composition of these PHAs can be controlled by the provided carbon source and the genetic background of the strain.[4] When grown on non-fatty acid-related carbon sources like glucose or lignin-derived aromatic compounds, P. putida KT2440 naturally produces mcl-PHAs where (R)-3-hydroxydecanoate is the predominant monomer.[5][6] The methyl ester form, Methyl 3-hydroxydecanoate, is derived from this biologically produced polymer through a subsequent chemical methanolysis step. This molecule and its parent acid are valuable as chiral building blocks in the synthesis of pharmaceuticals, antibiotics, and other fine chemicals.[7] This guide provides a detailed overview of the core biosynthetic pathways, regulatory mechanisms, metabolic engineering strategies, and experimental protocols relevant to the production of this compound using P. putida.

Core Biosynthetic Pathway

The synthesis of the 3-hydroxydecanoate monomer in P. putida is intrinsically linked to the de novo fatty acid biosynthesis pathway when utilizing unrelated carbon sources like sugars.[6][8] The pathway diverts a key intermediate, (R)-3-hydroxydecanoyl-ACP, towards PHA production.

Key Enzymatic Steps:

-

Central Metabolism to Acetyl-CoA: Carbon sources such as glucose are metabolized through glycolysis and the pyruvate dehydrogenase complex to yield Acetyl-CoA, the primary building block.

-

De Novo Fatty Acid Synthesis (FAS): Acetyl-CoA is carboxylated to Malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions catalyzed by the Fab family of enzymes (e.g., FabH, FabG, FabZ, FabI), the acyl chain is elongated.[6]

-

Diversion to PHA Synthesis: The key linking reaction is catalyzed by the 3-hydroxyacyl-ACP:CoA transacylase (PhaG) . This enzyme specifically transfers the (R)-3-hydroxydecanoyl moiety from its carrier protein (ACP) to Coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA.[4][5]

-

Polymerization: The (R)-3-hydroxydecanoyl-CoA monomers are then polymerized into mcl-PHA by PHA synthases (PhaC1 and PhaC2) .[3][6] These enzymes are classified as Class II PHA synthases, which preferentially polymerize mcl-hydroxyacyl-CoA substrates (C6-C14).[4]

-

Monomer Recovery and Esterification: The accumulated PHA polymer is extracted from the bacterial cells and subjected to acid-catalyzed methanolysis to cleave the polyester bonds and form the desired this compound.[7]

Genetic Regulation of PHA Synthesis

The accumulation of mcl-PHAs in P. putida is a regulated process, primarily triggered by nutrient imbalance.

-

Nitrogen Limitation: The most significant factor inducing PHA biosynthesis is nitrogen starvation in the presence of excess carbon.[4][9] This condition leads to a strong induction of the phaG gene, which is crucial for shunting intermediates from fatty acid synthesis to the PHA pathway.[4][9] In P. putida, this regulation appears to be largely independent of the alternative sigma factor RpoN (σ⁵⁴), which is a key regulator in other pseudomonads like P. aeruginosa.[4][10]

-

GacS/GacA System: The GacS sensor kinase has been shown to be essential for mcl-PHA production in P. putida CA-3. A disruption of the gacS gene eliminates PHA accumulation, although it does not appear to affect the transcription of the core phaC1 or phaG genes, suggesting a post-transcriptional or metabolic level of control.[8]

-

Post-Transcriptional Control: The global post-transcriptional regulator Hfq, in conjunction with various small RNAs (sRNAs), has been implicated in controlling PHA synthesis in P. putida.[3] This system adds another layer of complexity, fine-tuning the metabolic flux in response to environmental changes.

-

Phasins and Regulators: The pha gene cluster also contains genes like phaF and phaI, which encode phasin proteins that structure the PHA granules, and phaD, a transcriptional regulator.[3]

Metabolic Engineering for Enhanced Production

To improve the yield and titer of 3-hydroxydecanoate, several rational metabolic engineering strategies have been successfully implemented in P. putida. The primary goals are to increase the carbon flux towards the desired monomer and prevent its degradation or competition with other metabolic pathways.[1]

Key Engineering Targets:

-

Deletion of PHA Depolymerase (phaZ): To prevent the mobilization and degradation of accumulated PHA, the gene encoding the intracellular PHA depolymerase, phaZ, is a primary knockout target.[6][11]

-

Deletion of β-Oxidation Genes (fadA, fadB): The β-oxidation pathway competes for 3-hydroxyacyl-CoA intermediates. Deleting the genes encoding key enzymes of this pathway, such as fadA (3-ketoacyl-CoA thiolase) and fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), effectively shuts down this competing route and redirects intermediates towards PHA synthesis.[6][11][12]

-

Overexpression of Synthesis Genes (phaG, phaC1, phaC2): To pull more carbon flux into the pathway, key synthesis genes are often overexpressed. Overexpressing phaG enhances the conversion of the fatty acid intermediate to the CoA thioester, while overexpressing the phaC synthases improves polymerization efficiency.[1][11]

Quantitative Production Data

Metabolic engineering has led to significant improvements in mcl-PHA production from various carbon sources. The monomer composition is remarkably consistent, with 3-hydroxydecanoate (C10) being the major component.

| Strain | Genetic Modifications | Carbon Source | Titer (mg/L) | PHA Content (% CDW) | C10 Monomer (%) | Reference |

| P. putida KT2440 (Wild Type) | None | p-Coumaric Acid | 103 ± 15 | 28.8 ± 0.6 | ~66% | [6] |

| AG2102 | ΔphaZ | p-Coumaric Acid | 114 ± 1 | 30.0 ± 0.8 | ~66% | [6] |

| AG2122 | ΔphaZ, ΔfadBA1, ΔfadBA2 | p-Coumaric Acid | 126 ± 12 | 30.7 ± 1.1 | ~66% | [6] |

| AG2162 | ΔphaZ, ΔfadBA1, ΔfadBA2, OE: phaG, alkK, phaC1, phaC2 | p-Coumaric Acid | 158 ± 2 | 34.6 ± 0.3 | ~66% | [6] |

| P. putida KT2440 (Wild Type) | None | Lignin Liquor | 35 ± 5 | 8.9 ± 0.8 | ~72% | [6] |

| AG2162 | ΔphaZ, ΔfadBA1, ΔfadBA2, OE: phaG, alkK, phaC1, phaC2 | Lignin Liquor | 116 ± 35 | 17.7 ± 0.2 | ~80% | [6] |

| KTQQ20 | ΔfadB, ΔfadA, ΔfadB2x, ΔfadAx, Δ(PP2047-2048), ΔphaG | Decanoic Acid | N/A | N/A | 100% (as homopolymer) | [12] |

CDW: Cell Dry Weight; OE: Overexpression

Experimental Protocols

The following sections detail generalized protocols for the production and analysis of this compound from P. putida.

Cultivation and PHA Production

This protocol describes a typical two-stage cultivation for inducing mcl-PHA accumulation.

-

Pre-culture Preparation: Inoculate a single colony of P. putida into 5 mL of a rich medium like LB or a defined mineral salts medium (e.g., E2 medium) with sufficient nitrogen.[8] Incubate at 30°C with shaking (200-250 rpm) for 12-18 hours.

-

Main Culture Growth: Inoculate a larger volume of defined mineral salts medium containing a carbon source (e.g., 20 mM citrate or 2% glucose) and a standard nitrogen concentration (e.g., 8-10 mM (NH₄)₂SO₄) with the pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 30°C with shaking until the mid-log phase is reached.

-

Induction of PHA Synthesis: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min). Resuspend the cell pellet in fresh mineral salts medium that is identical to the growth medium but contains a limited amount of the nitrogen source (e.g., 1-1.5 mM (NH₄)₂SO₄) and an excess of the carbon source.[8]

-

Accumulation Phase: Incubate the culture under these nitrogen-limiting conditions for an additional 24-48 hours to allow for PHA accumulation.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the pellet with water or a buffer and then lyophilize to determine the cell dry weight (CDW). The dried biomass is now ready for PHA extraction.

PHA Extraction and Methanolysis

This protocol outlines the conversion of intracellular PHA to fatty acid methyl esters (FAMEs) for analysis.[13][14]

-

Sample Preparation: Weigh 10-20 mg of lyophilized cell biomass into a pressure-resistant glass tube with a PTFE-lined screw cap.

-

Methanolysis Reaction: Add 2 mL of a methanolysis solution consisting of 15% (v/v) sulfuric acid in methanol. Add a known amount of an internal standard (e.g., methyl heptadecanoate).

-

Heating: Tightly cap the tube and heat at 100°C for 4 hours in a heating block or oven. This step simultaneously extracts the PHA, hydrolyzes the polymer, and methylates the resulting free hydroxyl acids.

-

Phase Separation: Cool the tube to room temperature. Add 1 mL of deionized water and vortex briefly. Add 1 mL of a non-polar solvent like hexane or chloroform to extract the methyl esters. Vortex vigorously for 1-2 minutes.

-

Collection: Centrifuge the tube at low speed (e.g., 1,000 x g for 5 min) to separate the phases. Carefully transfer the upper organic phase (containing the FAMEs) to a clean GC vial for analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry is the standard method for identifying and quantifying this compound.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a DB-5ms or HP-5ms column).

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 15°C/min.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.[15]

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for precise quantification.

-

-

Data Analysis:

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic chemical standard. The mass spectrum is expected to show characteristic fragment ions, with a prominent peak at m/z 103.[16]

-

Quantification: Calculate the concentration of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

-

Conclusion

Pseudomonas putida stands out as a highly effective chassis for the biosynthesis of the 3-hydroxydecanoate monomer, a direct precursor to this compound. Its native metabolic pathways naturally favor the production of this specific C10 monomer from simple carbon sources. The biosynthesis is tightly regulated, primarily by nutrient availability, offering a controllable production system. Furthermore, the organism's genetic tractability has enabled significant improvements in product titers and yields through targeted metabolic engineering, mainly by eliminating competing pathways and enhancing the expression of key biosynthetic genes. The combination of robust microbial production with well-established downstream extraction and analytical protocols makes this a promising platform for the sustainable production of valuable chiral chemicals for the pharmaceutical and materials industries.

References

- 1. ovid.com [ovid.com]

- 2. research-hub.nrel.gov [research-hub.nrel.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GacS-Dependent Regulation of Polyhydroxyalkanoate Synthesis in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aminer.org [aminer.org]

- 11. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. This compound | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-hydroxydecanoate (CAS: 62675-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydecanoate, a member of the 3-hydroxy fatty acid methyl ester class, is a molecule of growing interest in various scientific fields. Its versatile chemical nature, characterized by a hydroxyl group on the third carbon of a decanoic acid methyl ester backbone, lends itself to potential applications in the development of novel therapeutics, particularly in the realms of antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and known biological activities of this compound and its related compounds, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, and chloroform.[1] The presence of both a hydroxyl group and a methyl ester functional group imparts a unique balance of hydrophilic and lipophilic properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62675-82-5 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | rac 3-Hydroxydecanoic Acid Methyl Ester, beta-hydroxydecanoic acid methyl ester | [1] |

| Physical State | Liquid | |

| Purity | >98% | |

| Solubility | Soluble in ethanol, methanol, chloroform | [1] |

| Kovats Retention Index (Standard non-polar) | 1430 | [1] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Reformatsky reaction.[2][3][4] This reaction involves the condensation of an α-halo ester (methyl bromoacetate) with an aldehyde (octanal) in the presence of metallic zinc.[2][4]

Experimental Protocol: Reformatsky Reaction

Materials:

-

Octanal

-

Methyl bromoacetate

-

Zinc granules

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

Procedure:

-

To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of THF.

-

Heat the THF to reflux (approximately 66 °C) with rapid stirring.

-

Add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.

-

Immediately and rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.

-

Allow the reaction to reflux vigorously for 1 minute, then remove the heat source and allow the mixture to cool to room temperature while stirring.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.

-

Remove the excess THF under reduced pressure.

-

Dissolve the resulting brown oil in hexanes and quench the reaction with deionized water, which will form a yellow precipitate.

-

Filter the mixture and transfer the hexane layer to a separatory funnel.

-

Wash the hexane layer sequentially with 100 mL of deionized water, twice with 50 mL of 1 M HCl, 100 mL of deionized water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the hexanes under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by silica gel column chromatography.

References

An In-depth Technical Guide to Methyl 3-hydroxydecanoate: Synonyms, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-hydroxydecanoate, a fatty acid ester with emerging significance in microbiology and biotechnology. This document details its chemical identity, methods for its synthesis and analysis, and explores its role in bacterial communication and potential as an antimicrobial agent.

Chemical Identity and Synonyms

This compound is a methyl ester of 3-hydroxydecanoic acid. For clarity and comprehensive literature searching, a list of its common synonyms and key identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value | Citation |

| IUPAC Name | This compound | |

| Synonyms | 3-HYDROXY C10:0 METHYL ESTER | [1] |

| Decanoic acid, 3-hydroxy-, methyl ester | [1] | |

| rac 3-Hydroxydecanoic Acid Methyl Ester | [1] | |

| beta-hydroxydecanoic acid methyl ester | ||

| Methyl ester of 3-hydroxydecanoic acid | ||

| CAS Number | 62675-82-5 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Colorless to pale yellow oil | [1] |

| Boiling Point | 294.7±13.0 °C (Predicted) | [1] |

| Density | 0.956±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |

Experimental Protocols

This section details established methodologies for the chemical synthesis, biological production, and analytical detection of this compound.

Chemical Synthesis: The Reformatsky Reaction

A common and effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.

Protocol:

-

Activation of Zinc: Prior to the reaction, activate zinc powder by stirring in 2 M HCl for 1 minute. Filter the powder and wash successively with water, ethanol, and diethyl ether. Dry the activated zinc powder under vacuum for 2 hours.

-

Reaction Setup: In an oven-dried three-neck flask equipped with a condenser, add dry tetrahydrofuran (THF).

-

Reactant Addition: To the THF, add the activated zinc powder, followed by the dropwise addition of a mixture of methyl bromoacetate and octanal.

-

Reaction Conditions: Maintain the reaction mixture at a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography to yield this compound as a clear yellow oil.

Biological Production: Fungal Hydration of trans-2-Alkenoic Acids

Certain fungi, such as Mucor sp., can be utilized for the stereospecific synthesis of L-3-hydroxyalkanoic acids, which can then be esterified to their methyl esters.

Protocol:

-

Fungal Culture: Cultivate Mucor sp. A-73 in a suitable medium. For adaptation, the medium can be supplemented with a low concentration of a related fatty acid, such as sorbic acid.

-

Resting Cell Suspension: Harvest the fungal cells by centrifugation and wash with a phosphate buffer solution (pH 6.0).

-

Biotransformation: Resuspend the resting cells in a phosphate buffer solution containing glucose and potassium trans-2-decenoate. Incubate the suspension with gentle shaking at 25°C.

-

Extraction: After a suitable incubation period, acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Esterification: Evaporate the organic solvent and treat the resulting crude 3-hydroxydecanoic acid with an esterifying agent, such as diazomethane or methanolic HCl, to produce this compound.

-

Purification: Purify the methyl ester by chromatography.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for the identification and quantification of this compound in biological samples. The following is a general protocol for the analysis of bacterial fatty acid methyl esters.[2][3]

Protocol:

-

Sample Preparation (from bacterial culture):

-

Harvest bacterial cells from a culture by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Perform saponification by adding a methanolic sodium hydroxide solution and heating. This step lyses the cells and releases the fatty acids from lipids.

-

Methylate the fatty acids by adding a solution of hydrochloric acid in methanol and heating.[2] This converts the fatty acids to their more volatile methyl esters.

-

Extract the fatty acid methyl esters (FAMEs) into an organic solvent, such as a hexane/methyl tert-butyl ether mixture.[2]

-

Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic components.[2]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890 GC (or equivalent).[3]

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

-

Carrier Gas: Helium.[3]

-

Injection: Inject 1 µL of the FAMEs extract.[3]

-

Oven Temperature Program:

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Analysis: Identify this compound by its characteristic retention time and mass spectrum, comparing it to a known standard.

-

Biological Significance and Activity

This compound and related 3-hydroxy fatty acids are increasingly recognized for their roles in bacterial physiology and inter-species communication.

Quorum Sensing in Bacteria

This compound is implicated as a potential signaling molecule in the quorum-sensing (QS) systems of several bacteria, including Cupriavidus metallidurans and Ralstonia solanacearum. Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.

In Ralstonia solanacearum, a closely related molecule, methyl 3-hydroxymyristate (3-OH MAME), acts as a key signaling molecule in the phc quorum-sensing system, which regulates the expression of virulence factors. It is suggested that this compound may play a similar role in the phc regulon of Cupriavidus metallidurans.

Below is a diagram illustrating the proposed phc quorum-sensing pathway.

Antimicrobial Activity

This compound has been identified as a component of royal jelly, a substance known for its antimicrobial properties. While specific data on its antimicrobial spectrum is limited, related 3-hydroxy fatty acids have demonstrated inhibitory activity against various microorganisms. The following protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which can be applied to assess the antimicrobial potential of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no test compound).

-

Sterility Control: A well containing only broth (no inoculum or test compound).

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound, broth, and the inoculum.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion

This compound is a multifaceted molecule with relevance in both chemical synthesis and microbiology. Its role as a potential quorum-sensing molecule opens up avenues for research into novel antimicrobial strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, detection, and biological activities of this intriguing compound. As our understanding of the microbial world deepens, the significance of molecules like this compound in shaping microbial communities and their interactions with hosts is likely to become increasingly apparent.

References

An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl ester of 3-hydroxydecanoic acid, a derivative of the naturally occurring 3-hydroxydecanoic acid, is a molecule of significant interest in various scientific fields. It serves as a crucial monomer unit in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms.[1][2] The parent compound, 3-hydroxydecanoic acid, also known as myrmicacin, exhibits notable biological activities, including antibacterial properties.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of the methyl ester of 3-hydroxydecanoic acid, with a focus on its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

The methyl ester of 3-hydroxydecanoic acid is a C11 fatty acid methyl ester. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [4][5][6] |

| Molecular Weight | 202.29 g/mol | [4][5][6] |

| CAS Number | 62675-82-5 | [4][5][6] |

| Appearance | Liquid | [4] |

| Purity | >98% | |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | [4] |

| Storage Temperature | -20°C | [7] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value/Information | Source |

| IUPAC Name | methyl 3-hydroxydecanoate | [6] |

| SMILES | CCCCCCCC(CC(=O)OC)O | [6] |

| InChI | InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | [4][6] |

| InChIKey | UBVACUZVNTVHTE-UHFFFAOYSA-N | [4][6] |

| ¹³C NMR | Data available in Wiley-VCH GmbH SpectraBase | [6] |

| GC-MS | Data available in NIST Mass Spectrometry Data Center | [6] |

| Kovats Retention Index | 1430 (Standard non-polar) | [6] |

Synthesis and Experimental Protocols

The synthesis of the methyl ester of 3-hydroxydecanoic acid can be achieved through various organic reactions. One of the well-documented methods is the Reformatsky reaction.

Reformatsky Reaction

A common and effective method for synthesizing β-hydroxy esters is the Reformatsky reaction. This reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.

Experimental Protocol: Synthesis via Reformatsky Reaction [5]

-

Materials and Equipment:

-

500 mL round-bottomed flask

-

Condenser (30 cm)

-

Magnetic stirrer and stir bar

-

Sand bath

-

Tetrahydrofuran (THF), 200 mL

-

Zinc granules, 6.5 g (0.1 mol)

-

Octanal, 0.1 mol

-

Methyl bromoacetate, 0.2 mol

-

Hexanes

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies (eluent: hexanes-EtOAc, 80:20)

-

-

Procedure:

-

Add 200 mL of THF to an oven-dried 500 mL round-bottomed flask equipped with a condenser.

-

Rapidly stir the THF and bring it to reflux (66 °C) using a sand bath.

-

Temporarily remove the condenser and add 6.5 g of zinc granules to the hot solvent.

-

Rapidly add the octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.

-

Immediately reattach the condenser; rapid boiling should occur.

-

Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.

-

Monitor the reaction completion by TLC (eluent: hexanes-EtOAc, 80:20); the reaction is typically complete within 20 minutes.

-

Remove the excess THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.

-

Filter the mixture and wash the hexane layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and once with 50 mL of brine.

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).

-

Remove the hexanes under reduced pressure to yield the final product.

-

-

Expected Yield: 86-95%

References

- 1. Dodecanoic acid,3-hydroxy-, methyl ester | Benchchem [benchchem.com]

- 2. 3-hydroxy Decanoic Acid methyl ester - CAS:62675-82-5 - KKL Med Inc. [m.kklmed.com]

- 3. This compound | 62675-82-5 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Hydroxydecanoic Acid Methyl Ester, 56618-58-7 | BroadPharm [broadpharm.com]

The Biological Significance of 3-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers

An In-depth Examination of 3-Hydroxy Fatty Acids and Their Methyl Esters in Cellular Signaling, Metabolism, and Disease

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a class of hydroxylated fatty acids that play multifaceted roles in biology, acting as crucial metabolic intermediates, structural components of bacterial membranes, and signaling molecules in both prokaryotic and eukaryotic systems. Their methyl ester derivatives, 3-hydroxy fatty acid methyl esters (3-OH FAMEs), are often utilized for analytical derivatization but also possess intrinsic biological activity, notably in bacterial communication. This technical guide provides a comprehensive overview of the biological roles of 3-OH FAs and 3-OH FAMEs, with a focus on their involvement in signaling pathways, their implications in health and disease, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these bioactive lipids.

Metabolic and Cellular Roles of 3-Hydroxy Fatty Acids

Intermediates in Fatty Acid β-Oxidation

3-Hydroxy fatty acids are key intermediates in the mitochondrial β-oxidation of fatty acids, a fundamental catabolic process for energy production.[1] The pathway involves the sequential shortening of fatty acyl-CoA chains, with the formation of a 3-hydroxyacyl-CoA intermediate being a critical step.[2] Deficiencies in the enzymes responsible for the dehydrogenation of these intermediates, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), lead to the accumulation of 3-OH FAs and are associated with severe metabolic disorders.[3][4]

Biomarkers of Metabolic Disease

The accumulation of 3-OH FAs in biological fluids is a hallmark of certain inherited metabolic diseases.[3] Consequently, the quantitative analysis of 3-OH FAs in plasma, serum, and other tissues serves as a valuable diagnostic tool for these conditions.[5][6] Furthermore, recent studies have linked elevated levels of medium-chain 3-hydroxy fatty acids to metformin therapy in type 2 diabetes, suggesting a broader role for these molecules in metabolic regulation and as potential biomarkers for therapeutic response.

Role in the Innate Immune Response

3-Hydroxy fatty acids, particularly those of medium chain length, are recognized as important signaling molecules in the innate immune system. They are constituents of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[7] Free 3-OH FAs can also be released by bacteria and act as microbe-associated molecular patterns (MAMPs) that are recognized by host pattern recognition receptors (PRRs).

G-Protein Coupled Receptor 120 (GPR120) Signaling

Long-chain fatty acids, including some hydroxylated forms, are known to activate G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[8] GPR120 is expressed in various cell types, including macrophages and adipocytes, and its activation is associated with anti-inflammatory and insulin-sensitizing effects.[9] The binding of a ligand to GPR120 can initiate a signaling cascade that involves the recruitment of β-arrestin-2, which in turn can inhibit pro-inflammatory pathways by sequestering TAB1, a key component of the TAK1 signaling complex.[9][10] This leads to the attenuation of downstream signaling through pathways such as NF-κB and JNK.

Figure 1: GPR120-mediated anti-inflammatory signaling pathway initiated by 3-hydroxy fatty acids.

Toll-Like Receptor 4 (TLR4) Signaling

The role of 3-OH FAs in Toll-like receptor 4 (TLR4) signaling is complex. As integral components of lipid A, they are essential for the recognition of LPS by the TLR4/MD-2 complex, leading to the activation of pro-inflammatory signaling pathways.[6] However, there is evidence that free saturated fatty acids may also directly or indirectly modulate TLR4 activity, although this is a subject of ongoing research.[11][12] Some studies suggest that certain fatty acids can induce TLR4 dimerization and recruitment into lipid rafts, which are initial steps in TLR4 activation.[6] The potential interplay between GPR120 and TLR4 signaling pathways presents an interesting area for therapeutic intervention, where GPR120 activation by certain fatty acids may counteract TLR4-mediated inflammation.[10]

Figure 2: Crosstalk between TLR4 and GPR120 signaling pathways in response to bacterial lipids.

3-Hydroxy Fatty Acid Methyl Esters in Bacterial Quorum Sensing

While often considered analytical derivatives, certain 3-OH FAMEs have been identified as bona fide signaling molecules in bacteria, particularly in the context of quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

A notable example is 3-hydroxy palmitic acid methyl ester (3OH-PAME), which functions as a primary QS signal in the plant pathogen Ralstonia solanacearum.[3][5] 3OH-PAME regulates the expression of virulence factors, such as exopolysaccharides, and is crucial for the bacterium's pathogenicity.[13] The biosynthesis of 3OH-PAME is catalyzed by the methyltransferase PhcB.[5] This discovery highlights that methyl esterification is not solely an artificial process for analysis but can be a biologically relevant modification. In some strains of R. solanacearum, (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME) serves as the QS signal instead of 3OH-PAME, indicating diversity in this signaling system.[5]

Figure 3: Role of 3OH-PAME in Ralstonia solanacearum quorum sensing.

Quantitative Data

The following tables summarize key quantitative data related to the concentrations of 3-OH FAs in biological samples and their effects on cytokine production.

Table 1: Concentrations of 3-Hydroxy Fatty Acids in Human Plasma

| 3-Hydroxy Fatty Acid | Chain Length | Concentration Range (pmol/mL) in Healthy Individuals | Reference |

| 3-Hydroxyhexanoic acid | C6 | Not typically reported | [3] |

| 3-Hydroxyoctanoic acid | C8 | Not typically reported | [3] |

| 3-Hydroxydecanoic acid | C10 | Not typically reported | [3] |

| 3-Hydroxydodecanoic acid | C12 | Not typically reported | [3] |

| 3-Hydroxytetradecanoic acid | C14 | 6.1 ± 1.6 | |

| 3-Hydroxyhexadecanoic acid | C16 | 94.0 ± 23.2 |

Table 2: Effect of Fatty Acids on Cytokine Secretion from Human THP-1 Monocytes

| Fatty Acid | Concentration (µM) | Effect on TNF-α Secretion (vs. Control) | Effect on IL-6 Secretion (vs. Control) | Reference |

| Stearic Acid (SFA) | 500 | Increased | Increased | |

| Docosahexaenoic Acid (PUFA) | 50 | Decreased (LPS-induced) | Decreased (LPS-induced) | |

| Eicosapentaenoic Acid (PUFA) | 500 | Decreased (LPS-induced) | Decreased (LPS-induced) |

Note: The effects of specific 3-hydroxy fatty acids on cytokine secretion are less well-quantified in the literature compared to more common dietary fatty acids. The data presented for stearic acid, DHA, and EPA provide a general context for how different fatty acid classes can modulate inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for the analysis of 3-OH FAs and 3-OH FAMEs from biological matrices.

Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cultures for GC-MS Analysis

This protocol describes the extraction of total fatty acids from a bacterial culture, followed by methylation to form FAMEs, including 3-OH FAMEs, for subsequent GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

Glacial acetic acid

-

Anhydrous 1.25 M HCl in methanol

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

Procedure:

-

Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation.

-

Acidification and Extraction:

-

Resuspend the cell pellet in a small volume of water.

-

Add glacial acetic acid to acidify the sample.

-

Add a 1:1 (v/v) mixture of chloroform:methanol and vortex vigorously.

-

Centrifuge to separate the phases.

-

-

Lipid Recovery:

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Methylation:

-

To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.

-

Seal the tube tightly and heat at 80°C for 1 hour.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add deionized water to quench the reaction.

-

Add hexane and vortex thoroughly to extract the FAMEs.

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis: The resulting hexane solution containing the FAMEs is ready for injection into the GC-MS system.

Figure 4: Workflow for the preparation of bacterial fatty acid methyl esters for GC-MS analysis.

Solid-Phase Extraction (SPE) of 3-Hydroxy Fatty Acids from Plasma

This protocol outlines a general procedure for the enrichment of 3-OH FAs from plasma using solid-phase extraction prior to LC-MS or GC-MS analysis.

Materials:

-

Plasma sample

-

Internal standard (e.g., a deuterated 3-OH FA)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica-based SPE cartridge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of an appropriate internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile) and centrifuge to pellet the precipitate.

-

Collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Condition a silica SPE cartridge by sequentially washing with methanol and then hexane.

-

-

Sample Loading:

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Wash the cartridge with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) to elute neutral lipids.

-

-

Elution:

-

Elute the 3-OH FAs from the cartridge with ethyl acetate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).

-

Conclusion

3-Hydroxy fatty acids and their methyl esters are a fascinating class of lipids with diverse and critical biological functions. From their fundamental role in energy metabolism to their intricate involvement in orchestrating immune responses and bacterial communication, the study of these molecules continues to unveil new avenues for understanding and treating a range of diseases. The analytical techniques and protocols outlined in this guide provide a foundation for researchers to further explore the complex biology of 3-OH FAs and 3-OH FAMEs, with the ultimate goal of translating this knowledge into novel therapeutic strategies. As our understanding of the specific receptors and signaling pathways modulated by these lipids expands, so too will the opportunities for targeted drug development in the fields of metabolic and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Regulation of TNF-alpha release from bone marrow-derived macrophages by vitamin D. | Semantic Scholar [semanticscholar.org]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human monocytes/macrophages release TNF-alpha in response to Ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. biorxiv.org [biorxiv.org]

- 11. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-hydroxydecanoate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a methyl ester of 3-hydroxydecanoic acid, a medium-chain 3-hydroxy fatty acid (3-OH-FA). 3-OH-FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond this structural role, there is growing interest in the biological activities of 3-OH-FAs and their derivatives. This compound serves as a valuable biochemical reagent, primarily utilized as an analytical standard for the quantification of 3-hydroxy fatty acids in various biological and environmental samples. Its well-defined chemical structure and properties make it an ideal internal standard for chromatographic and mass spectrometric analyses.[2] Furthermore, the parent compound, 3-hydroxydecanoic acid, has demonstrated biological activity, including the modulation of plant growth and potential roles in microbial communication, suggesting broader applications for its esterified form in life sciences research.[3][4] This guide provides an in-depth overview of this compound, covering its chemical properties, synthesis and purification, biochemical functions, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₁H₂₂O₃.[2] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester | [2] |

| CAS Number | 62675-82-5 | [2] |

| Molecular Formula | C₁₁H₂₂O₃ | [2] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in common organic solvents like ethanol. | [5] |

| Storage | Store at -20°C for long-term stability. |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4] Chiral synthesis methods are also available to produce specific enantiomers, such as the (R)-enantiomer, which can be important for studying stereospecific biological activities.[5]

Experimental Protocol: Synthesis via Reformatsky Reaction[4]

Materials:

-

Octanal

-

Methyl bromoacetate

-

Zinc granules

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Round-bottomed flask (500 mL)

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or sand bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To an oven-dried 500 mL round-bottomed flask equipped with a condenser and magnetic stir bar, add 200 mL of THF.

-

Bring the THF to reflux (approximately 66°C) with vigorous stirring.

-

Temporarily remove the condenser and add 6.5 g (0.1 mol, 2 equivalents) of zinc granules, followed by the rapid addition of octanal (0.1 mol) and methyl bromoacetate (0.2 mol, 2 equivalents).

-

Immediately reattach the condenser. A rapid boiling should be observed.

-

Allow the reaction to reflux for 1 minute, then remove the heat source and let the mixture cool to room temperature while stirring.

-

Monitor the reaction completion by TLC (eluent: 80:20 hexanes:EtOAc). The reaction is typically complete within 20 minutes.

-

Remove the excess THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.

-

Filter the mixture and transfer the filtrate to a separatory funnel.

-

Wash the hexane layer sequentially with 100 mL of deionized water, twice with 50 mL of 1 M HCl, 100 mL of deionized water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

-

Vacuum distillation setup (distillation flask, short path distillation head, condenser, receiving flask)

-

Vacuum pump with a cold trap

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude product to the distillation flask and add a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask while stirring.

-

Collect any low-boiling impurities (forerun) in a separate receiving flask.

-

When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

-

Continue distillation until the majority of the product has been collected or the temperature begins to rise significantly.

-

Stop the distillation and allow the apparatus to cool completely before releasing the vacuum.

Biochemical Functions and Applications

While this compound itself is primarily used as an analytical standard, its parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities.

Modulation of Plant Signaling Pathways

Recent studies have shown that 3-hydroxydecanoic acid can act as a plant growth regulator in wheat (Triticum aestivum L.).[3][6] It has been demonstrated to modulate both auxin and gibberellin signaling pathways, leading to enhanced seedling development, increased tiller formation, and ultimately, improved grain yield.[3][6] Application of 3-hydroxydecanoic acid resulted in the upregulation of auxin biosynthesis and signaling genes, while simultaneously downregulating genes involved in gibberellin biosynthesis.[3]

| Parameter | Treatment (53 µM 3-HDA) | % Change vs. Control |

| Root Length | Increased | Data not quantified in % |

| Fresh Weight | Increased | Data not quantified in % |

| Stem Diameter | Increased | Data not quantified in % |

| Tiller Formation | Promoted | Data not quantified in % |

| Chlorophyll Content | Elevated | Data not quantified in % |

| Grain Number per Plant | Increased | 9.6% to 20.7% |

| Grain Weight per Plant | Increased | 9.6% to 20.7% |

dot

Caption: Modulation of plant hormone signaling by 3-hydroxydecanoic acid.

Bacterial Fatty Acid Biosynthesis

3-Hydroxyacyl-ACPs are key intermediates in the bacterial fatty acid synthesis (FASII) pathway.[7] This pathway is responsible for the de novo synthesis of fatty acids, which are essential for building cell membranes and other cellular components. The 3-hydroxyacyl-ACP intermediates can be diverted from the main FASII cycle for other purposes, including the synthesis of the lipid A component of LPS.[7] this compound, as a derivative of a FASII intermediate, is structurally related to these fundamental building blocks of bacterial cells.

dot

Caption: Bacterial fatty acid synthesis (FASII) pathway leading to 3-hydroxyacyl-ACPs.

Analytical Applications

The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of 3-hydroxy fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Its structural similarity to endogenous 3-OH-FAs, combined with its synthetic origin and high purity, allows it to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[2]

Experimental Protocols for Analytical Applications

Protocol: Quantitative Analysis of Fatty Acids in Biological Samples using this compound as an Internal Standard[2]

This protocol outlines a general workflow for the analysis of fatty acids in biological matrices (e.g., plasma, tissue) by GC-MS, using this compound as an internal standard.